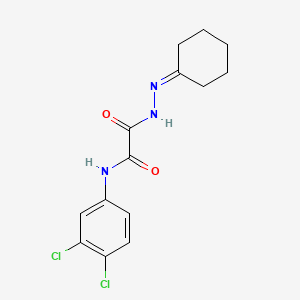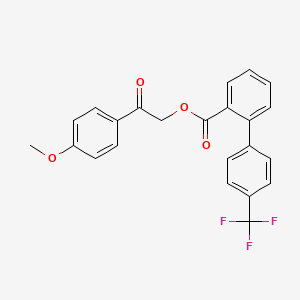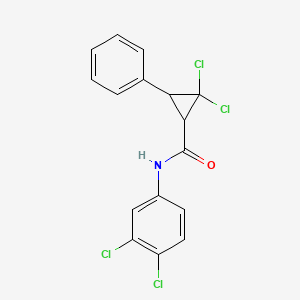
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide, also known as CDDO, is a synthetic triterpenoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CDDO is a potent anti-inflammatory and antioxidant agent that has shown promising results in various preclinical studies.
Mecanismo De Acción
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide exerts its therapeutic effects through multiple mechanisms of action. This compound activates the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, leading to the reduction of oxidative stress and inflammation. This compound also activates the PPARγ pathway, which regulates glucose and lipid metabolism, leading to the improvement of insulin sensitivity and lipid profiles. This compound further inhibits the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound improves glucose and lipid metabolism, reduces oxidative stress and inflammation, and inhibits cancer cell proliferation and angiogenesis. This compound also protects against neurodegenerative disorders by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. This compound is also easily synthesized in large quantities, making it suitable for large-scale experiments. However, this compound has some limitations, including its high cost and potential toxicity at high doses.
Direcciones Futuras
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has shown significant promise in preclinical studies, and future research should focus on its clinical applications. Further studies are needed to determine the optimal dosage and administration route of this compound in humans. Future research should also investigate the potential of this compound in combination with other anti-cancer agents or anti-inflammatory agents. Additionally, further studies are needed to determine the potential of this compound in the treatment of neurodegenerative disorders.
Métodos De Síntesis
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is synthesized from 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (this compound acid) through a series of chemical reactions. The synthesis process involves the reduction of the cyano group to a hydrazine group, followed by the reaction of the hydrazine group with 3,4-dichlorophenyl isocyanate to form the final product, this compound. The synthesis process has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
2-(2-cyclohexylidenehydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as an anti-cancer agent by inhibiting cell proliferation, inducing apoptosis, and suppressing angiogenesis. This compound has also demonstrated potent anti-inflammatory and antioxidant properties by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Propiedades
IUPAC Name |
N'-(cyclohexylideneamino)-N-(3,4-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-11-7-6-10(8-12(11)16)17-13(20)14(21)19-18-9-4-2-1-3-5-9/h6-8H,1-5H2,(H,17,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXRIQACQPIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4954355.png)
![6-bromo-4-(3-ethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4954363.png)
![5-[4-(benzyloxy)phenyl]-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4954370.png)
![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B4954383.png)
![(1R*,2R*,4R*)-N-[3-(1H-indazol-1-yl)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4954388.png)

![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)

![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4954430.png)
![2-iodo-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4954432.png)
![3-(3-nitrobenzyl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4954437.png)


